molecular formula C13H14ClN3O3S B12530768 5-chloro-3-pyrrolidin-1-ylsulfonyl-1H-indole-2-carboxamide CAS No. 661467-88-5

5-chloro-3-pyrrolidin-1-ylsulfonyl-1H-indole-2-carboxamide

Cat. No.: B12530768
CAS No.: 661467-88-5
M. Wt: 327.79 g/mol
InChI Key: DARVQYMHLCLCKU-UHFFFAOYSA-N
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Description

5-Chloro-3-pyrrolidin-1-ylsulfonyl-1H-indole-2-carboxamide is a synthetic indole derivative offered for research use in anticancer drug discovery. The indole-2-carboxamide scaffold is a privileged structure in medicinal chemistry, recognized for its robust potential in developing multi-targeted therapeutic agents . Specifically, 5-chloro-indole-2-carboxamide analogs have demonstrated significant antiproliferative activity against a diverse panel of human cancer cell lines, including breast (MCF-7), lung (A-549), pancreatic (Panc-1), and colon (HT-29) cancers . The core indole structure is a key pharmacophore found in several clinically approved drugs and is frequently investigated for its ability to interact with critical cancer signaling pathways . Research on closely related compounds indicates that this class of molecules frequently acts as potent inhibitors of key oncogenic kinases. Similar derivatives have been designed as potent inhibitors of mutant epidermal growth factor receptor (EGFR) pathways, such as the T790M mutation, which is a common driver of resistance in non-small cell lung cancer (NSCLC) . Furthermore, indole-2-carboxamides have shown promising inhibitory activity against other targets like BRAF and CDK2, suggesting a potential for multi-targeted or polypharmacological approaches to overcome drug resistance in cancer therapy . The structural features of this compound—including the 5-chloro substitution, the pyrrolidin-1-ylsulfonyl group at position 3, and the carboxamide moiety at position 2—are consistent with modifications known to enhance binding affinity and selectivity in molecular targets relevant to oncology . This product is intended for research purposes by qualified scientists, strictly in laboratory settings. It is For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

661467-88-5

Molecular Formula

C13H14ClN3O3S

Molecular Weight

327.79 g/mol

IUPAC Name

5-chloro-3-pyrrolidin-1-ylsulfonyl-1H-indole-2-carboxamide

InChI

InChI=1S/C13H14ClN3O3S/c14-8-3-4-10-9(7-8)12(11(16-10)13(15)18)21(19,20)17-5-1-2-6-17/h3-4,7,16H,1-2,5-6H2,(H2,15,18)

InChI Key

DARVQYMHLCLCKU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=C(NC3=C2C=C(C=C3)Cl)C(=O)N

Origin of Product

United States

Preparation Methods

Core Indole Synthesis

The indole core is typically constructed via Fischer indole synthesis or cyclization reactions . For 5-chloro-substituted indoles, chlorination is often performed early in the synthesis.

Friedel-Crafts Acylation

Ethyl 5-chloroindole-2-carboxylate serves as a common starting material. Friedel-Crafts acylation introduces substituents at the C3 position:

  • Reagents : Acyl chlorides (e.g., acetyl chloride) and Lewis acids (e.g., AlCl₃) in 1,2-dichloroethane.
  • Conditions : Reflux under argon for 2–3 hours.
  • Yield : 75–85% after purification.

Chlorination Strategies

Direct chlorination of indole precursors can be achieved using:

  • Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) .
  • Example : 5-Chloro-3-formylindole-2-carboxylate synthesis via Vilsmeier-Haack reaction.

Sulfonylation at the C3 Position

Introducing the pyrrolidin-1-ylsulfonyl group requires sulfonation followed by amine coupling.

Chlorosulfonation

  • Reagents : Chlorosulfonic acid (ClSO₃H) in acetic anhydride.
  • Conditions : 0°C to room temperature, 12–15 hours.
  • Intermediate : 3-Chlorosulfonyl-5-chloro-1H-indole-2-carboxylate.

Amine Coupling

Pyrrolidine reacts with the chlorosulfonyl intermediate:

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
  • Base : Triethylamine (TEA) or diisopropylethylamine (DIPEA).
  • Yield : 45–60% after crystallization.
Table 1: Sulfonylation Conditions and Outcomes
Step Reagents Temp (°C) Time (h) Yield (%) Source
Chlorosulfonation ClSO₃H, Ac₂O 0–25 12–15 70
Amine Coupling Pyrrolidine, TEA 25 4 55

Carboxamide Formation

The C2 carboxylate is hydrolyzed to a carboxylic acid and converted to the carboxamide.

Ester Hydrolysis

  • Reagents : NaOH in ethanol/water.
  • Conditions : Reflux for 2 hours.
  • Yield : 90–95%.

Amide Coupling

Coupling with ammonia or amines using activating agents:

  • Activating Agents : BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or HATU.
  • Solvent : DMF or DCM.
  • Yield : 70–85%.
Table 2: Carboxamide Synthesis Optimization
Method Activating Agent Solvent Temp (°C) Yield (%) Source
Standard BOP, DIPEA DMF 25 80
Alternative HATU, DIPEA DCM 25 75

Integrated Synthetic Routes

Two primary routes are documented:

Sequential Functionalization

  • Indole Core : Ethyl 5-chloroindole-2-carboxylate.
  • Sulfonylation : ClSO₃H → pyrrolidine coupling.
  • Carboxamide : Hydrolysis → BOP-mediated amidation.
  • Total Yield : 35–40%.

Late-Stage Sulfonylation

  • Pre-functionalized Indole : 5-Chloro-3-(chlorosulfonyl)-1H-indole-2-carboxamide.
  • Amine Coupling : Pyrrolidine in THF.
  • Total Yield : 50–55%.

Challenges and Optimizations

  • Purity Issues : Silica gel chromatography is critical after sulfonylation.
  • Side Reactions : Over-sulfonation at C5 minimized by low-temperature chlorosulfonation.
  • Scale-up : Continuous flow reactors improve yield in industrial settings.

Comparative Analysis of Methods

Table 3: Route Efficiency Comparison
Route Steps Total Yield (%) Purity (%) Key Advantage
Sequential 3 35–40 ≥95 Modular flexibility
Late-Stage 2 50–55 ≥90 Fewer intermediates

Chemical Reactions Analysis

Types of Reactions

5-chloro-3-pyrrolidin-1-ylsulfonyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

The compound serves as a versatile building block for synthesizing more complex molecules. Its functional groups allow for various chemical reactions, such as oxidation, reduction, and nucleophilic substitution, making it valuable in organic synthesis.

Biology

Research has indicated that 5-chloro-3-pyrrolidin-1-ylsulfonyl-1H-indole-2-carboxamide exhibits bioactive properties. Notably, it has been investigated for:

  • Antimicrobial Activity : The compound has shown potential in inhibiting the growth of bacteria, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) .
  • Anticancer Properties : Studies indicate that it may inhibit cancer cell proliferation by targeting specific metabolic pathways critical for cell division. For instance, related compounds have demonstrated significant antiproliferative effects with GI50 values ranging from 29 nM to 54 nM against various cancer cell lines .

Medicine

The therapeutic potential of this compound is being explored in drug development, particularly for its ability to inhibit dihydropteroate synthase—an enzyme crucial for folate synthesis in bacteria, which could lead to new antimicrobial agents .

Industry

In industrial applications, the compound is utilized in developing new materials and chemical processes due to its unique chemical properties and reactivity.

Antimicrobial Efficacy Study

A detailed investigation evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. Results indicated effective inhibition against MRSA strains with minimal inhibitory concentrations (MIC) ranging from 15.62 to 31.25 μmol/L .

Antiproliferative Activity Evaluation

Another study focused on the antiproliferative properties of this compound against different cancer cell lines. The findings highlighted varying degrees of activity across cell lines, with some derivatives exhibiting lower GI50 values than others. The structure–activity relationship was crucial in determining potency .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-3-pyrrolidin-1-ylsulfonyl-1H-indole-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chloro group, pyrrolidinylsulfonyl moiety, and carboxamide group allows for diverse chemical reactivity and potential biological activity.

Biological Activity

5-Chloro-3-pyrrolidin-1-ylsulfonyl-1H-indole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of cancer therapeutics. This article reviews its synthesis, biological activity, and related research findings.

Synthesis and Structural Characteristics

The synthesis of 5-chloro-3-pyrrolidin-1-ylsulfonyl-1H-indole-2-carboxamide involves the reaction of 5-chloro-indole derivatives with pyrrolidine and sulfonylating agents. The resulting compound features a chloro group at the 5-position, a pyrrolidine moiety, and a sulfonyl group attached to an indole structure, which is crucial for its biological activity.

Antiproliferative Effects

Recent studies have demonstrated that derivatives of 5-chloro-indole compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, in a study evaluating several derivatives, the compound 3e (which contains a pyrrolidinyl group) showed a GI50 value of 29 nM , indicating potent antiproliferative effects against pancreatic cancer (Panc-1), breast cancer (MCF-7), and epithelial cancer (A-549) cell lines. This performance was comparable to erlotinib, a known anticancer drug, which had a GI50 of 33 nM .

CompoundGI50 (nM)Cell Line
3e29Panc-1
3e29MCF-7
3e29A-549
Erlotinib33-

The structure-activity relationship (SAR) revealed that modifications in the substituents on the phenyl group significantly influenced the antiproliferative activity. For example, substituting the m-piperidine moiety in compound 3e with p-piperidine decreased its efficacy .

Inhibition of EGFR

The compound also acts as an inhibitor of the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. The IC50 values for inhibiting EGFR were reported between 68 nM and 89 nM , with compound 3e showing the most potency at 68 nM , outperforming erlotinib (IC50 = 80 nM ) .

CompoundIC50 (nM)Target
3e68EGFR
Erlotinib80EGFR

Study on Anticancer Activity

In a comparative study focusing on the anticancer efficacy of various indole derivatives, it was found that compounds containing the pyrrolidinyl sulfonamide structure demonstrated enhanced cytotoxicity against multiple cancer types. Notably, compounds with specific substitutions showed varying degrees of activity, highlighting the importance of chemical structure in therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-chloro-3-pyrrolidin-1-ylsulfonyl-1H-indole-2-carboxamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with functionalized indole cores. For example, condensation of a 3-formyl-indole-2-carboxylic acid derivative with pyrrolidine sulfonyl chloride under basic conditions (e.g., sodium acetate in acetic acid) followed by reflux to achieve cyclization and sulfonylation . Key intermediates should be purified via column chromatography, and reaction progress monitored using TLC or HPLC.

Q. Which analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • Purity : HPLC (≥95% purity threshold) using C18 reverse-phase columns with UV detection at 254 nm .
  • Structural Confirmation : 1^1H/13^13C NMR for backbone assignment, focusing on sulfonyl (δ ~3.0 ppm for pyrrolidine protons) and carboxamide (δ ~8.5 ppm for NH) groups.
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (C13_{13}H15_{15}ClN2_2O3_3S) and isotopic patterns .

Q. What in vitro assays are suitable for initial bioactivity screening?

  • Methodological Answer : Prioritize kinase inhibition or cytotoxicity assays due to structural similarities to indole-based kinase inhibitors (e.g., bisindolylmaleimides). Use cell lines (e.g., HEK293 or HeLa) with MTT assays for viability. Include positive controls (e.g., staurosporine) and validate results via dose-response curves (IC50_{50} calculations) .

Advanced Research Questions

Q. How can synthetic yields be optimized for the sulfonylation step?

  • Methodological Answer :

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance sulfonyl chloride reactivity.
  • Catalysis : Introduce catalytic DMAP to accelerate sulfonamide bond formation.
  • Temperature Control : Maintain 60–80°C to balance reactivity and byproduct suppression. Monitor intermediates via LC-MS to adjust stoichiometry dynamically .

Q. What computational strategies predict target protein interactions?

  • Methodological Answer :

  • Docking Studies : Use Molecular Operating Environment (MOE) software to dock the compound into kinase domains (e.g., PDB: 1ATP). Prioritize flexible docking to account for pyrrolidine sulfonyl conformational changes.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD and hydrogen-bonding networks with catalytic lysine residues .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Assay Validation : Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays).
  • Metabolic Stability : Test compound stability in liver microsomes to rule out false negatives from rapid degradation.
  • Structural Analog Comparison : Compare activity with 5-chloro-1H-indole-3-carboxylic acid derivatives to identify critical pharmacophores .

Q. What strategies support structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :

  • Core Modifications : Synthesize analogs with variations at the pyrrolidine sulfonyl group (e.g., replacing pyrrolidine with piperidine) or chloro-substitution position.
  • Bioisosteric Replacement : Substitute the carboxamide with a sulfonamide or urea group to assess solubility vs. potency trade-offs.
  • 3D-QSAR Models : Build CoMFA/CoMSIA models using IC50_{50} data from analogs to guide rational design .

Data Analysis & Theoretical Frameworks

Q. How to design experiments aligning with theoretical frameworks in kinase research?

  • Methodological Answer : Anchor studies to established kinase inhibition models (e.g., ATP-competitive or allosteric mechanisms). Use kinetic assays (e.g., ADP-Glo™) to determine inhibition mode. Link findings to structural biology databases (e.g., RCSB PDB) to contextualize binding motifs .

Q. What statistical methods address variability in high-throughput screening data?

  • Methodological Answer : Apply Z-score normalization to account for plate-to-plate variability. Use replicate-averaged data with error propagation analysis. For hit confirmation, employ Bayesian machine learning models to prioritize compounds with consistent activity across multiple assays .

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